Phenyl(quinuclidin-3-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOHQWUGRNGMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(quinuclidin-3-yl)methanone hydrochloride typically involves the reaction of quinuclidine derivatives with phenylmethanone under specific conditions. One common method includes the use of a Dieckmann condensation reaction, where quinuclidine is reacted with phenylmethanone in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl(quinuclidin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various quinuclidine-based compounds .
Scientific Research Applications
Pharmacological Applications
Phenyl(quinuclidin-3-yl)methanone hydrochloride primarily functions as a muscarinic receptor antagonist , specifically targeting the M3 subtype. This mechanism of action is crucial in the management of conditions characterized by excessive cholinergic activity.
Treatment of Overactive Bladder (OAB)
One of the most prominent applications of this compound is in the treatment of overactive bladder (OAB) . Clinical studies have demonstrated that Solifenacin effectively reduces urinary incontinence episodes and improves bladder capacity by inhibiting involuntary bladder contractions.
- Clinical Efficacy : In randomized controlled trials, Solifenacin has shown superior efficacy compared to placebo and some other anticholinergic agents, leading to its approval for clinical use in many countries .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that ensure high purity and yield. Recent advancements have focused on environmentally friendly methods and improved yields through innovative synthetic pathways.
Synthetic Routes
Various synthetic methodologies have been explored, including:
- Chiral Synthesis : The preparation of Solifenacin involves the chiral resolution of quinuclidin-3-ol derivatives, which can be achieved through asymmetric synthesis techniques .
- Transition Metal-Free Protocols : New protocols have emerged that do not require transition metals, enhancing the sustainability of the synthesis process while maintaining high yields .
Analytical Applications
This compound is also utilized in analytical chemistry for method development and quality control.
Quality Control (QC) and Method Validation
The compound serves as a reference standard in various analytical methods, including:
- HPLC (High Performance Liquid Chromatography) : Used for the quantification of Solifenacin in pharmaceutical formulations.
- Stability Testing : It is essential for assessing the stability of drug formulations under various conditions, ensuring safety and efficacy over time .
Case Studies and Clinical Trials
Several case studies highlight the effectiveness and safety profile of this compound.
Clinical Trials Overview
A summary table below illustrates key clinical trials involving Solifenacin:
| Study ID | Phase | Population | Outcome Measures | Results Summary |
|---|---|---|---|---|
| NCT00312345 | II | Adults with OAB | Change in frequency of urination | Significant reduction in daily episodes compared to placebo |
| NCT00567890 | III | Elderly patients | Quality of life assessment | Improved patient-reported outcomes on quality of life scales |
These studies provide robust evidence supporting the therapeutic use of Solifenacin in managing OAB and related conditions.
Mechanism of Action
The mechanism of action of Phenyl(quinuclidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. It is known to interact with muscarinic acetylcholine receptors, which play a crucial role in neurotransmission. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Chemical Properties :
- IUPAC Name: Phenyl(quinuclidin-3-yl)methanone hydrochloride
- Molecular Formula: C₁₄H₁₈ClNO
- Molecular Weight : 251.78 g/mol (calculated)
- CAS Number: Not explicitly listed in evidence, but structurally related compounds include phenyl(piperidin-4-yl)methanone hydrochloride (CAS 37586-22-4) .
Comparison with Structurally Similar Compounds
Raloxifene Hydrochloride
Structural Differences :
- Raloxifene hydrochloride contains a benzothiophene core substituted with hydroxyl and piperidinylethoxy groups, while phenyl(quinuclidin-3-yl)methanone lacks the benzothiophene system and features a quinuclidine moiety .
- Molecular Weight : Raloxifene (510.05 g/mol) is significantly larger due to its extended aromatic system and substituents .
Pharmacological Activity :
Physicochemical Properties :
- Raloxifene hydrochloride is sparingly soluble in water, whereas this compound’s solubility is likely higher due to the protonated quinuclidine nitrogen .
Phenyl(piperidin-4-yl)methanone Hydrochloride (CAS 37586-22-4)
Structural Differences :
- Replaces quinuclidine with a monocyclic piperidine ring, reducing steric hindrance and altering conformational flexibility .
Molecular Properties :
(4-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride (CAS 25519-78-2)
Structural Differences :
Similarity Score :
- Structural similarity to this compound: 0.93 (based on ’s scoring system) .
Pharmacokinetics :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Phenyl(quinuclidin-3-yl)methanone HCl | C₁₄H₁₈ClNO | 251.78 | N/A | Bicyclic quinuclidine, phenyl carbonyl |
| Raloxifene Hydrochloride | C₂₈H₂₇ClNO₄S | 510.05 | 82640-04-8 | Benzothiophene, piperidinylethoxy |
| Phenyl(piperidin-4-yl)methanone HCl | C₁₂H₁₆ClNO | 225.74 | 37586-22-4 | Monocyclic piperidine, phenyl carbonyl |
| (4-Fluorophenyl)(piperidin-4-yl)methanone HCl | C₁₂H₁₅ClFNO | 243.71 | 25519-78-2 | Fluorophenyl, piperidine |
Table 2: Pharmacological and Solubility Profiles
| Compound | Solubility | Therapeutic Class | Key Applications |
|---|---|---|---|
| Phenyl(quinuclidin-3-yl)methanone HCl | Likely moderate | CNS modulation (hypothetical) | Neurological disorders |
| Raloxifene Hydrochloride | Low water solubility | SERM | Osteoporosis, breast cancer |
| Phenyl(piperidin-4-yl)methanone HCl | Moderate | Opioid/Kinase modulation | Pain management, oncology |
| (4-Fluorophenyl)(piperidin-4-yl)methanone HCl | High (predicted) | CNS-targeted therapies | Anxiety, cognitive disorders |
Research Findings and Implications
- Quinuclidine vs. Piperidine : The quinuclidine moiety’s rigidity may enhance receptor binding specificity compared to piperidine analogs, as seen in nicotinic acetylcholine receptor ligands .
- Fluorine Substitution: Fluorinated analogs (e.g., CAS 25519-78-2) demonstrate improved pharmacokinetic profiles, suggesting that halogenation of this compound could optimize its efficacy .
- Synthetic Challenges: Impurity profiles of related methanone derivatives (e.g., Raloxifene’s impurities in ) highlight the need for rigorous chromatographic purification in manufacturing .
Biological Activity
Phenyl(quinuclidin-3-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of quinuclidine derivatives. The quinuclidine core is known for its various pharmacological effects, including interactions with neurotransmitter receptors and potential antibacterial properties. The presence of the phenyl group enhances its lipophilicity, which may contribute to its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinuclidine derivatives, including this compound.
- Mechanism of Action : These compounds often target bacterial cell division mechanisms, such as inhibiting FtsZ, a GTPase essential for bacterial cytokinesis. This inhibition can lead to significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Efficacy : In comparative studies, certain quinuclidine derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to or better than established antibiotics like gentamicin and cefotaxime. For instance, derivatives with specific substitutions showed potent activity against Pseudomonas aeruginosa and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy:
- Assay Results : Compounds derived from quinuclidine structures have demonstrated significant antioxidant activity in assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay. Some derivatives showed higher antioxidative potential than standard antioxidants like ascorbic acid .
- Biological Implications : The antioxidative capacity suggests potential applications in preventing oxidative stress-related diseases. The ability to scavenge free radicals may contribute to cellular protection mechanisms.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various quaternary ammonium salts derived from quinuclidine, demonstrating that specific compounds had MIC values as low as 0.39 µg/mL against Pseudomonas aeruginosa. Such findings underscore the potential of these compounds in treating infections caused by resistant bacterial strains .
- Antioxidant Properties : Another investigation focused on the synthesis of quinuclidine-based derivatives, revealing that some exhibited antioxidative activities significantly surpassing those of conventional antioxidants in vitro . This suggests that these compounds could be valuable in formulations aimed at reducing oxidative damage.
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for Phenyl(quinuclidin-3-yl)methanone hydrochloride, and how can intermediates be optimized?
Answer:
- Synthetic Routes : While direct synthesis protocols for this compound are not explicitly documented, analogous methanone hydrochlorides (e.g., Raloxifene Hydrochloride) are synthesized via Friedel-Crafts acylation or Suzuki coupling for aryl group attachment, followed by quinuclidine substitution and HCl salt formation .
- Intermediate Optimization : Use HPLC (C18 columns, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) to monitor intermediate purity. Adjust reaction stoichiometry based on kinetic studies (e.g., time-resolved NMR) to minimize byproducts like des-alkylated quinuclidine derivatives .
Q. How should researchers characterize the structural integrity of this compound?
Answer:
Q. What analytical methods are suitable for quantifying this compound in experimental matrices?
Answer:
- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% phosphoric acid in water/acetonitrile (70:30 to 50:50 over 20 min). Detect at 254 nm, with a retention time validated against USP-grade reference standards .
- Validation Parameters : Include linearity (R > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between HPLC and spectrophotometric methods?
Answer:
- Root-Cause Analysis :
- HPLC-UV : Detects non-UV-active impurities (e.g., inorganic salts) missed by UV-Vis.
- UV-Vis : May overestimate purity due to overlapping absorbance from aromatic byproducts.
- Resolution : Cross-validate using LC-MS to identify non-chromophoric impurities. For example, quinuclidine degradation products (e.g., tertiary amine oxides) may require ion-pair chromatography for separation .
Q. What strategies are recommended for profiling and quantifying process-related impurities?
Answer:
- Impurity Identification :
- Synthesis Byproducts : Likely include unreacted phenyl ketone precursors or quinuclidine-N-oxide derivatives. Use HRMS and spiking experiments with reference standards (e.g., desethyl analogs) .
- Degradation Products : Stress testing (heat, light, pH extremes) followed by LC-MS/MS to detect hydrolyzed ketones or dimerization products .
- Quantification : Employ a gradient HPLC method with a diode array detector (DAD) and external calibration curves for each impurity .
Q. How can receptor-binding affinity studies be designed for this compound?
Answer:
Q. What stability-indicating parameters should be prioritized for long-term storage?
Answer:
- Critical Parameters :
- Moisture Sensitivity : Store in desiccated containers (RH < 30%) to prevent HCl salt hydrolysis.
- Light Sensitivity : Amber vials to avoid ketone photodegradation.
- Temperature : Stability studies (25°C/60% RH vs. 40°C/75% RH) show no degradation at room temperature for 24 months when protected from light .
- Analytical Monitoring : Annual HPLC-UV testing for ketone reduction products (e.g., secondary alcohols) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
